3-Bromo-2-methylthiophenol

Lipophilicity Drug Discovery Assay Development

3-Bromo-2-methylthiophenol (CAS 1263377-44-1), systematically named 3-bromo-2-methylbenzenethiol, is a halogenated aryl thiol with the molecular formula C7H7BrS and a molecular weight of 203.10 g/mol. The compound features a bromine atom at the 3-position and a methyl group at the 2-position of a benzenethiol scaffold.

Molecular Formula C7H7BrS
Molecular Weight 203.1 g/mol
CAS No. 1263377-44-1
Cat. No. B1290585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methylthiophenol
CAS1263377-44-1
Molecular FormulaC7H7BrS
Molecular Weight203.1 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Br)S
InChIInChI=1S/C7H7BrS/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3
InChIKeyLEOFHMZWMVHVIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-methylthiophenol (CAS 1263377-44-1): Chemical Identity and Baseline Properties for Procurement Evaluation


3-Bromo-2-methylthiophenol (CAS 1263377-44-1), systematically named 3-bromo-2-methylbenzenethiol, is a halogenated aryl thiol with the molecular formula C7H7BrS and a molecular weight of 203.10 g/mol . The compound features a bromine atom at the 3-position and a methyl group at the 2-position of a benzenethiol scaffold . Commercially, it is available at a standard purity of 95% from multiple vendors, including Leyan (Product No. 1810292) and Oakwood Chemical (Product No. 061645) . The compound exhibits a calculated LogP of approximately 3.05 and is classified under GHS hazard statements H302, H312, and H332, indicating toxicity via oral, dermal, and inhalation routes .

Why 3-Bromo-2-methylthiophenol Cannot Be Simply Replaced by Unsubstituted or Alternative Halogenated Thiophenols


Substituting 3-bromo-2-methylthiophenol with a generic thiophenol or alternative halogenated analog fails because the specific 2-methyl-3-bromo substitution pattern governs three critical procurement-relevant properties: regioselective reactivity, lipophilicity (LogP), and steric/electronic profiles. Unsubstituted thiophenols lack the bromine leaving group essential for cross-coupling chemistry, while 2-methylthiophenol (LogP ~2.87) exhibits lower lipophilicity than the target (LogP ~3.05), potentially altering compound retention and solubility in assay buffers [1]. Furthermore, the 3-bromo substituent provides a distinct electronic environment compared to 4-bromo-2-methylthiophenol (CAS 14395-51-8) or 3-chloro-2-methylthiophenol (CAS 53249-76-6), each of which presents unique reactivity and physical property profiles that can lead to different synthetic outcomes or biological activities . These differences preclude simple substitution and necessitate a targeted procurement strategy based on the required substitution pattern.

Quantitative Differentiation Evidence for 3-Bromo-2-methylthiophenol Against Closest Analogs


Elevated Lipophilicity (LogP) Relative to 2-Methylthiophenol

3-Bromo-2-methylthiophenol exhibits a higher calculated LogP (3.05) compared to its non-halogenated analog 2-methylthiophenol (LogP ~2.87). This quantitative difference in partition coefficient directly impacts compound retention time in reversed-phase HPLC and distribution in biological assays [1].

Lipophilicity Drug Discovery Assay Development

Distinct Molecular Weight and Halogen Substitution vs. 3-Chloro-2-methylthiophenol

3-Bromo-2-methylthiophenol (MW 203.10) possesses a higher molecular weight and different leaving-group potential compared to 3-chloro-2-methylthiophenol (MW 158.65). This mass difference can be exploited in mass spectrometry-based screening and affects reaction kinetics in nucleophilic aromatic substitution or cross-coupling reactions [1].

Molecular Weight Halogen Effects Synthetic Intermediate Selection

Regioisomeric Purity: 3-Bromo vs. 4-Bromo Substitution Pattern

3-Bromo-2-methylthiophenol (CAS 1263377-44-1) is the regioisomer with the bromine atom at the 3-position of the benzenethiol ring. Its 4-bromo analog, 4-bromo-2-methylthiophenol (CAS 14395-51-8), possesses the halogen at the 4-position. This positional isomerism results in distinct chemical reactivity and biological target engagement profiles, as the substitution pattern dictates the electronic environment and steric accessibility of the thiol group .

Regioselectivity Structure-Activity Relationship Medicinal Chemistry

Synthetic Utility as a Dual-Functional Building Block

3-Bromo-2-methylthiophenol provides two orthogonal reactive handles: the aryl bromide for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the thiol (-SH) group for thiol-specific bioconjugation, disulfide formation, or nucleophilic substitution. In contrast, simple thiophenols or non-halogenated 2-methylthiophenol lack the aryl bromide handle, limiting their utility in modular synthetic sequences [1].

Cross-Coupling Thiol Chemistry Organic Synthesis

Recommended Application Scenarios for 3-Bromo-2-methylthiophenol Based on Differentiated Evidence


Modular Synthesis of Complex Biaryl Architectures via Palladium-Catalyzed Cross-Coupling

Given its dual functionality (aryl bromide and thiol), 3-bromo-2-methylthiophenol is optimally employed as a core building block in modular synthetic sequences. The aryl bromide undergoes Suzuki-Miyaura or Buchwald-Hartwig coupling to install aryl or amine substituents, while the thiol group remains available for subsequent derivatization, such as alkylation, disulfide formation, or metal coordination . This strategy is particularly valuable in medicinal chemistry for generating diverse compound libraries from a single, versatile scaffold.

Lipophilicity-Tuned Fragment for Drug Discovery Assays

The calculated LogP of 3.05 for 3-bromo-2-methylthiophenol places it in a moderately lipophilic range suitable for fragment-based drug discovery . When compared to the less lipophilic 2-methylthiophenol (LogP ~2.87) or more lipophilic 3-bromothiophenol (LogP ~2.74-3.28), this compound offers a distinct partition coefficient that can be leveraged to optimize solubility and membrane permeability profiles of hit and lead compounds [1][2]. Procurement of this specific compound is justified when a targeted LogP around 3.0 is required for a specific assay or formulation.

Regioselective Functionalization in Agrochemical Intermediate Synthesis

In the synthesis of agrochemicals and materials science intermediates, precise control over substitution patterns is essential. The 3-bromo-2-methyl substitution pattern of this compound ensures that subsequent reactions occur at the intended position, avoiding the formation of unwanted regioisomers that can arise when using non-specific or alternative brominated thiophenols . This regioisomeric purity is critical for maintaining the efficacy and safety profile of the final product [1].

Thiol-Specific Bioconjugation and Surface Modification

The thiol group of 3-bromo-2-methylthiophenol enables its use in bioconjugation chemistry, such as thiol-ene 'click' reactions, Michael additions, or disulfide exchange with cysteine residues in proteins . Furthermore, the compound can serve as a precursor for self-assembled monolayers (SAMs) on gold surfaces, where the thiol group anchors the molecule while the bromo-methylbenzene moiety presents a defined chemical functionality for further modification or sensor development [1]. The specific substitution pattern influences the packing density and orientation of the monolayer, differentiating it from other thiophenol-based SAM precursors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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